Cas no 2228338-16-5 (4-amino-4-(2-methanesulfonylphenyl)cyclohexan-1-ol)

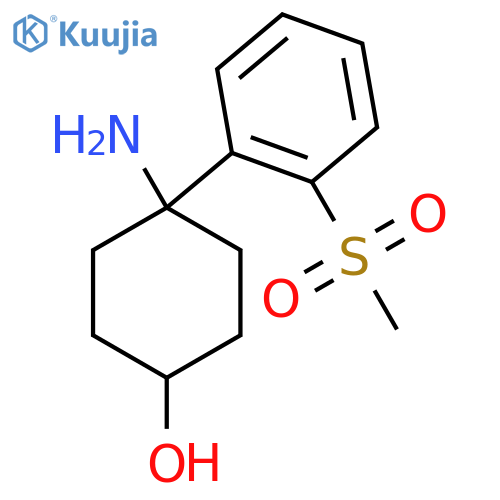

2228338-16-5 structure

商品名:4-amino-4-(2-methanesulfonylphenyl)cyclohexan-1-ol

4-amino-4-(2-methanesulfonylphenyl)cyclohexan-1-ol 化学的及び物理的性質

名前と識別子

-

- 4-amino-4-(2-methanesulfonylphenyl)cyclohexan-1-ol

- EN300-2006805

- 2228338-16-5

-

- インチ: 1S/C13H19NO3S/c1-18(16,17)12-5-3-2-4-11(12)13(14)8-6-10(15)7-9-13/h2-5,10,15H,6-9,14H2,1H3

- InChIKey: GHCZQXKUOIFTEO-UHFFFAOYSA-N

- ほほえんだ: S(C)(C1C=CC=CC=1C1(CCC(CC1)O)N)(=O)=O

計算された属性

- せいみつぶんしりょう: 269.10856464g/mol

- どういたいしつりょう: 269.10856464g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 18

- 回転可能化学結合数: 2

- 複雑さ: 380

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 88.8Ų

- 疎水性パラメータ計算基準値(XlogP): 0.5

4-amino-4-(2-methanesulfonylphenyl)cyclohexan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-2006805-10g |

4-amino-4-(2-methanesulfonylphenyl)cyclohexan-1-ol |

2228338-16-5 | 10g |

$5159.0 | 2023-09-16 | ||

| Enamine | EN300-2006805-1.0g |

4-amino-4-(2-methanesulfonylphenyl)cyclohexan-1-ol |

2228338-16-5 | 1g |

$1429.0 | 2023-05-31 | ||

| Enamine | EN300-2006805-10.0g |

4-amino-4-(2-methanesulfonylphenyl)cyclohexan-1-ol |

2228338-16-5 | 10g |

$6144.0 | 2023-05-31 | ||

| Enamine | EN300-2006805-0.25g |

4-amino-4-(2-methanesulfonylphenyl)cyclohexan-1-ol |

2228338-16-5 | 0.25g |

$1104.0 | 2023-09-16 | ||

| Enamine | EN300-2006805-0.1g |

4-amino-4-(2-methanesulfonylphenyl)cyclohexan-1-ol |

2228338-16-5 | 0.1g |

$1056.0 | 2023-09-16 | ||

| Enamine | EN300-2006805-1g |

4-amino-4-(2-methanesulfonylphenyl)cyclohexan-1-ol |

2228338-16-5 | 1g |

$1200.0 | 2023-09-16 | ||

| Enamine | EN300-2006805-0.5g |

4-amino-4-(2-methanesulfonylphenyl)cyclohexan-1-ol |

2228338-16-5 | 0.5g |

$1152.0 | 2023-09-16 | ||

| Enamine | EN300-2006805-2.5g |

4-amino-4-(2-methanesulfonylphenyl)cyclohexan-1-ol |

2228338-16-5 | 2.5g |

$2351.0 | 2023-09-16 | ||

| Enamine | EN300-2006805-5.0g |

4-amino-4-(2-methanesulfonylphenyl)cyclohexan-1-ol |

2228338-16-5 | 5g |

$4143.0 | 2023-05-31 | ||

| Enamine | EN300-2006805-0.05g |

4-amino-4-(2-methanesulfonylphenyl)cyclohexan-1-ol |

2228338-16-5 | 0.05g |

$1008.0 | 2023-09-16 |

4-amino-4-(2-methanesulfonylphenyl)cyclohexan-1-ol 関連文献

-

1. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924

-

Zheng Jian Chen,Tong Xue,Jong-Min Lee RSC Adv., 2012,2, 10564-10574

-

A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055

-

Zhiliang Cheng,Ajlan Al Zaki,Ian W. Jones,Henry K. Hall, Jr.,Craig A. Aspinwall,Andrew Tsourkas Chem. Commun., 2014,50, 2502-2504

-

Qiong Zheng J. Mater. Chem. A, 2017,5, 10928-10935

2228338-16-5 (4-amino-4-(2-methanesulfonylphenyl)cyclohexan-1-ol) 関連製品

- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)

- 150584-61-5(7-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid)

- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)

- 1246555-43-0(4-Bromo-1-phenyl-1H-imidazole)

- 1245645-65-1(4-(2-bromoethyl)indol-2-one)

- 1518744-59-6(3-(3-chloro-5-fluorophenyl)-2-methylpropanoic acid)

- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)

- 2228160-10-7(1-(3-fluoro-4-methylphenyl)methylcyclopropane-1-carboxylic acid)

- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)

- 1443979-21-2(ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid)

推奨される供給者

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量